Methyl 1-(1-cyanobutylsulfamoyl)imidazo[1,5-a]pyridine-6-carboxylate
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Overview
Description
Methyl 1-(1-cyanobutylsulfamoyl)imidazo[1,5-a]pyridine-6-carboxylate is a complex organic compound featuring an imidazo[1,5-a]pyridine core. This heterocyclic structure is notable for its potential applications in various fields, including medicinal chemistry and materials science. The compound’s unique arrangement of functional groups, including a sulfamoyl group and a cyanobutyl chain, contributes to its distinctive chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 1-(1-cyanobutylsulfamoyl)imidazo[1,5-a]pyridine-6-carboxylate typically involves multi-step organic synthesis. One common approach starts with the preparation of the imidazo[1,5-a]pyridine core, which can be synthesized through a cyclo-condensation reaction of 2-pyridyl ketones with alkyl glyoxylates or aldehydes . This step is often facilitated by catalysts such as magnesium nitride (Mg3N2), which promotes the annulation process.
Subsequent steps involve the introduction of the sulfamoyl group and the cyanobutyl chain. The sulfamoyl group can be introduced via sulfonation reactions, where sulfonyl chlorides react with amines under basic conditions. The cyanobutyl chain is typically added through nucleophilic substitution reactions involving alkyl halides and cyanide sources.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cyclo-condensation step, allowing for better control over reaction conditions and improved scalability. Additionally, the use of automated synthesis platforms could streamline the multi-step process, reducing the need for manual intervention and increasing overall efficiency.
Chemical Reactions Analysis
Types of Reactions
Methyl 1-(1-cyanobutylsulfamoyl)imidazo[1,5-a]pyridine-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride, which may reduce the nitrile group to an amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Alkyl halides (e.g., bromoalkanes) and cyanide sources (e.g., sodium cyanide) in polar aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce primary amines. Substitution reactions can introduce a variety of functional groups, leading to a diverse array of derivatives.
Scientific Research Applications
Chemistry
In chemistry, methyl 1-(1-cyanobutylsulfamoyl)imidazo[1,5-a]pyridine-6-carboxylate is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential as a pharmacophore The imidazo[1,5-a]pyridine core is known for its biological activity, and modifications to the sulfamoyl and cyanobutyl groups can lead to compounds with enhanced pharmacological properties
Industry
In industry, the compound’s unique chemical properties make it useful in the development of advanced materials. For example, it can be used in the synthesis of polymers with specific functional properties, such as enhanced thermal stability or conductivity.
Mechanism of Action
The mechanism of action of methyl 1-(1-cyanobutylsulfamoyl)imidazo[1,5-a]pyridine-6-carboxylate depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The imidazo[1,5-a]pyridine core can bind to active sites on proteins, while the sulfamoyl and cyanobutyl groups can enhance binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Methyl imidazo[1,5-a]pyridine-5-carboxylate: Similar structure but lacks the sulfamoyl and cyanobutyl groups.
1-(1-Cyanobutylsulfamoyl)imidazo[1,5-a]pyridine: Similar but without the methyl ester group.
Uniqueness
Methyl 1-(1-cyanobutylsulfamoyl)imidazo[1,5-a]pyridine-6-carboxylate is unique due to the combination of its functional groups. The presence of the sulfamoyl group and the cyanobutyl chain provides distinct chemical properties and reactivity, making it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
methyl 1-(1-cyanobutylsulfamoyl)imidazo[1,5-a]pyridine-6-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O4S/c1-3-4-11(7-15)17-23(20,21)13-12-6-5-10(14(19)22-2)8-18(12)9-16-13/h5-6,8-9,11,17H,3-4H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CATZIKZTSGIXHG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C#N)NS(=O)(=O)C1=C2C=CC(=CN2C=N1)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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